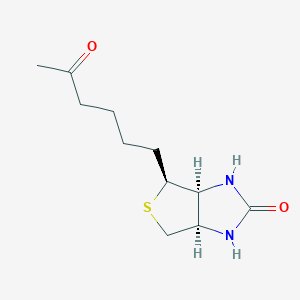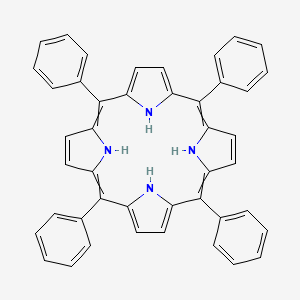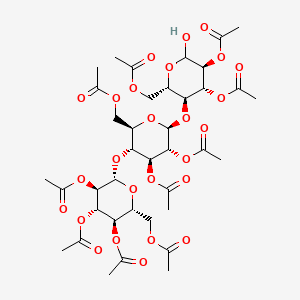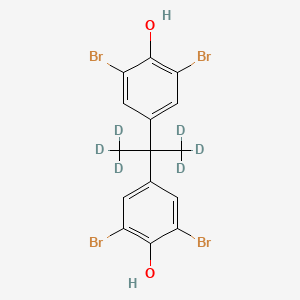
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes amino, acetamido, fluorobenzoyl, and nitrophenyl groups. Its hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the acylation of 2-fluorobenzoic acid to introduce the fluorobenzoyl group. This is followed by nitration to add the nitro group at the para position. The resulting compound undergoes amination to introduce the amino group, and subsequent acetamidation forms the acetamido group. Finally, methylation and hydrochloride salt formation complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino and acetamido groups can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion of nitro group to amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorobenzoyl and nitrophenyl groups enhances its binding affinity and specificity. The acetamido and amino groups contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2’-(2-fluorobenzoyl)-4’-nitroacetanilide
- 2-Amino-2’-(o-fluorobenzoyl)-4’-nitroacetanilide
Uniqueness
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances solubility, making it more versatile for various applications compared to its analogs.
Properties
Molecular Formula |
C18H18ClFN4O5 |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
2-amino-N-[2-[2-(2-fluorobenzoyl)-N-methyl-4-nitroanilino]-2-oxoethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H17FN4O5.ClH/c1-22(17(25)10-21-16(24)9-20)15-7-6-11(23(27)28)8-13(15)18(26)12-4-2-3-5-14(12)19;/h2-8H,9-10,20H2,1H3,(H,21,24);1H |
InChI Key |
DSCBKONKNKFYQE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F)C(=O)CNC(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)




![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)

![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)

![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)

![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)
